4-Aminoazobenzene
Description
Significance of 4-Aminoazobenzene (B166484) in Chemical Sciences
This compound, an organic compound with the molecular formula C₁₂H₁₁N₃, holds a notable position in the field of chemical sciences. smolecule.com It is an azo compound characterized by an amino group attached to one of the phenyl rings of an azobenzene (B91143) core. smolecule.comnih.gov This deceptively simple structure has been the subject of extensive research, leading to significant advancements in dye chemistry, materials science, and toxicology.
Historical Context of Azo Compounds and this compound Research
The history of synthetic dyes can be divided into two major periods: the pre-aniline era, which relied on natural sources from plants and animals, and the post-aniline era, which began in 1856. jchemrev.comunb.ca The discovery of diazo compounds in 1858 by Johann Peter Griess was a pivotal moment that laid the groundwork for the synthesis of azo dyes. jchemrev.comiipseries.orgmdpi.com This breakthrough involved the diazotization reaction, which converts aromatic amines into diazonium salts. mdpi.com These unstable salts could then be coupled with an amine or a phenol (B47542) to create azo compounds, which are characterized by the -N=N- functional group. mdpi.comicm.edu.pl
Following this discovery, the first azo dye, Aniline (B41778) Yellow, which is chemically this compound, was produced by Charles Mène in 1862. mdpi.com The initial synthesis methods involved reacting arylamines with a limited amount of nitrous acid, where half the amine was diazotized and the other half acted as the coupling agent. iipseries.org The success of these early azo dyes, including the first disazo dye, Biebrich Scarlet, synthesized by Nietzki, spurred rapid growth in the field. iipseries.org By the end of the 19th century, azo dyes constituted about 70% of all known dyes, offering a wide spectrum of colors. mdpi.com
| Year | Milestone | Significance |
| 1856 | Beginning of the "post-aniline" era. jchemrev.comunb.ca | Marked the start of synthetic dye chemistry, moving away from natural colorants. jchemrev.comunb.ca |
| 1858 | Peter Griess discovers the diazotization reaction. jchemrev.comiipseries.orgmdpi.comicm.edu.pl | Enabled the synthesis of a vast new class of compounds, the azo dyes. icm.edu.pl |
| 1862 | Charles Mène produces the first azo dye, Aniline Yellow (this compound). mdpi.com | Demonstrated the practical application of the diazotization reaction for creating colorants. mdpi.com |
| 1879 | Nietzki synthesizes Biebrich Scarlet. iipseries.org | The first disazo dye, expanding the structural complexity and range of azo colorants. iipseries.org |
Evolution of Research Interests in this compound
Initially valued as a dye, this compound (also known as C.I. Solvent Yellow 1) was used to color materials like lacquers, varnishes, and inks. smolecule.comchemotechnique.se Its significance quickly expanded as it became a crucial intermediate in the manufacturing of other dyes, such as acid yellow and various diazo dyes. smolecule.comchemicalbook.com
In the 20th century, research focus shifted towards its biological effects. This compound was extensively studied in the field of carcinogenesis due to its ability to induce liver cancer in animal models. smolecule.com This line of inquiry was instrumental in developing a deeper understanding of the mechanisms of chemical carcinogenesis. smolecule.com
More recently, academic interest has diversified further. Researchers are exploring the unique physicochemical properties of this compound in the context of supramolecular chemistry. For instance, studies have investigated its complexation with host molecules like cucurbiturils, which can alter its properties and solubility. researchgate.netacs.org Its photochemical behavior, particularly the cis-trans isomerization, continues to be an active area of investigation, with studies using computational methods like Density Functional Theory (DFT) to understand the isomerization mechanism. researchgate.net It also remains a subject of interest in analytical chemistry and for its role as a building block in the synthesis of other organic compounds. ontosight.ai
Academic Research Overview of Azobenzene Derivatives
The broader family of azobenzene derivatives, of which this compound is a member, is a cornerstone of research into "smart" materials and photopharmacology due to their unique photoresponsive nature.
Photoresponsive Characteristics in Azobenzene Compounds
A key feature of azobenzene compounds is their ability to undergo reversible isomerization between two geometric forms: a planar, thermodynamically stable trans (E) isomer and a bent, metastable cis (Z) isomer. mostwiedzy.pl This transformation can be triggered by light, a property known as photochromism. udayton.edu
The isomerization process dramatically alters the molecule's physical and chemical properties. The distance between the para-positioned carbon atoms changes from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. mostwiedzy.pl Furthermore, while the trans isomer has a negligible dipole moment, the cis isomer possesses a significant dipole moment of about 3.0 D. mostwiedzy.pl These light-induced changes in shape and polarity can be harnessed to control the properties of a material or biological system at the molecular level. rsc.org
The photoisomerization is governed by the molecule's absorption of light. Typically, irradiation with UV light (around 300–400 nm) promotes the trans-to-cis conversion, which corresponds to the π→π* electronic transition. mostwiedzy.plrsc.org The reverse cis-to-trans isomerization can occur either thermally in the dark or by irradiation with visible light (e.g., 425–500 nm), which excites the n→π* transition. mostwiedzy.plrsc.org
The substitution pattern on the azobenzene core significantly influences its photochemical properties. Based on this, azobenzenes can be broadly classified into three types:
| Azobenzene Type | Substituents | Spectral Characteristics | Isomerization Half-life (cis to trans) |
| Azobenzene-type | Alkyl, aryl, halide, carbonyl, amide, nitrile, ester, carboxylic acid. rsc.org | trans isomer has π→π* band in UV range and n→π* band in visible range. rsc.org | Hours to days. rsc.org |
| Aminoazobenzene-type | At least one amino or hydroxyl group at the ortho or para position. rsc.org | The π→π* band of the trans isomer is shifted to longer wavelengths (400–450 nm), partially overlapping the n→π* band. rsc.org | Milliseconds to seconds. rsc.org |
| Pseudo-stilbene-type | A push-pull substitution (electron-donating and electron-withdrawing groups) at para positions. rsc.org | Both π→π* and n→π* bands are in the visible range and overlap completely. rsc.org | Milliseconds to seconds. rsc.org |
Azo Dyes in Materials and Biological Systems Research
The unique properties of azo dyes, particularly their photoresponsiveness, have made them a subject of intense research in both materials science and biological systems.
In materials science, incorporating azobenzene derivatives into polymers (azopolymers) has led to the development of photoresponsive materials. rsc.org Light can be used to control a variety of material properties, including polarity, solubility, viscosity, and mechanical characteristics. rsc.org This has enabled applications such as the creation of photo-actuators (materials that change shape in response to light), the formation of surface relief gratings, and photo-controlled self-assembly. rsc.org Metal-azo complexes are also researched for their stability and potential use in high-density optical storage devices like DVDs. researchgate.net
In biological systems, research on azo dyes is multifaceted. They are used as biological stains in fields like histology. ontosight.ai The metabolism of azo dyes by bacteria, such as Staphylococcus aureus, is an area of significant study, as the enzymatic cleavage of the azo bond can release potentially carcinogenic aromatic amines. icm.edu.plnih.gov Conversely, many azo compounds have been found to exhibit beneficial biological activities, including antimicrobial, antifungal, and antitumor properties. icm.edu.plmdpi.com In recent years, the field of photopharmacology has emerged, which uses the photoisomerization of azobenzene derivatives to control the activity of drugs or biological molecules like enzymes and ion channels with high spatiotemporal precision. acs.org
Structure
3D Structure
Properties
IUPAC Name |
4-phenyldiazenylaniline | |
|---|---|---|
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InChI |
InChI=1S/C12H11N3/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2 | |
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InChI Key |
QPQKUYVSJWQSDY-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |
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Molecular Formula |
C12H11N3 | |
| Record name | 4-AMINOAZOBENZENE | |
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DSSTOX Substance ID |
DTXSID6024460, DTXSID40859039 | |
| Record name | C.I. Solvent Yellow 1 | |
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| Record name | 4-[(1E)-2-Phenyldiazenyl]benzenamine | |
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Molecular Weight |
197.24 g/mol | |
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Physical Description |
4-aminoazobenzene appears as odorless brownish-yellow needles with bluish coating, or an orange powder. (NTP, 1992), Brownish-yellow solid with a bluish tint; [Merck Index] Yellow to tan or orange solid; [HSDB] Brown-yellow crystals; [MSDSonline] | |
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| Record name | p-Aminoazobenzene | |
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Boiling Point |
greater than 680 °F at 760 mmHg (NTP, 1992), Above 360 °C | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Freely sol in alcohol, benzene, chloroform, ether, In water, 32 mg/L at 25 °C | |
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Density |
1.05 (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C | |
| Record name | p-Aminoazobenzene | |
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Color/Form |
Brownish-yellow needles with bluish cast, Orange monoclinic needles from alcohol, Yellow to tan crystals | |
CAS No. |
60-09-3, 25548-34-9 | |
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| Record name | 4-Aminoazobenzene | |
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| Record name | 4-[(1E)-2-Phenyldiazenyl]benzenamine | |
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| Record name | P-AMINOAZOBENZENE | |
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Melting Point |
262 °F (NTP, 1992), 128 °C | |
| Record name | 4-AMINOAZOBENZENE | |
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Synthesis and Derivatization Methodologies for 4 Aminoazobenzene
Advanced Synthetic Routes to 4-Aminoazobenzene (B166484)
The production of this compound can be achieved through both long-established solution-phase chemistry and modern, sustainable solid-state methods.
This diazonium salt is then reacted with an excess of a primary aryl monoamine, like aniline (B41778), in a coupling reaction. byjus.comgoogle.com This initially forms a 1,3-diaryl triazene (B1217601) intermediate (diazoaminobenzene). google.com The final and crucial step is the rearrangement of this intermediate to the thermodynamically more stable this compound. This rearrangement is typically carried out over several hours at temperatures ranging from 20°C to 40°C in the same reaction mixture. google.com The product, also known as aniline yellow, is often obtained as its hydrochloric acid salt. byjus.comgoogle.com
A typical laboratory procedure involves:
Dissolving aniline in aqueous hydrochloric acid and cooling the solution to 5 °C in an ice bath. byjus.com
Adding an aqueous solution of sodium nitrite (B80452) dropwise while stirring to form benzenediazonium (B1195382) chloride. byjus.com
Coupling this in-situ generated diazonium salt with an aniline solution, leading to the formation of the triazene intermediate. byjus.com
Allowing the mixture to undergo rearrangement to yield the final this compound product. google.com
In a move towards greener and more sustainable chemistry, mechanochemical methods, which involve reactions in the solid state induced by mechanical force (e.g., grinding or ball milling), have been explored for the synthesis of azo compounds. These solvent-free approaches can improve reaction efficiency and simplify purification. rsc.org
One studied mechanochemical process involves the reaction of the sulfate (B86663) salt of this compound with potassium bromide (KBr) under high mechanical pressure. srce.hr This solid-state reaction results in an anion exchange, forming the bromide salt of this compound. srce.hr This particular reaction is also noted for its piezochromic effect, where the color changes from orange to violet upon application of pressure, due to a shift in the protonation site from the amino group to the azo group. srce.hr
More direct synthetic approaches for azo dyes have been developed using ball milling under catalyst- and solvent-free conditions. rsc.org Research has also demonstrated the selective mechanochemical halogenation of unsymmetrically substituted azobenzenes using N-halosuccinimides as the halogen source under neat or liquid-assisted grinding conditions in a ball mill. beilstein-journals.org While not a direct synthesis of the parent this compound, these studies highlight the power of mechanochemistry in modifying the azobenzene (B91143) scaffold, offering an environmentally friendly alternative to conventional solvent-based protocols. rsc.orgbeilstein-journals.org
Functionalization and Derivatization Strategies of this compound
The primary amino group of this compound serves as a versatile handle for a wide range of chemical modifications, enabling the synthesis of derivatives with diverse functionalities for applications ranging from dyes to advanced materials.
Schiff bases, or azomethines, are readily synthesized by the condensation reaction between the primary amino group of this compound and a carbonyl compound (an aldehyde or ketone). ajchem-a.commdpi.com This reaction typically involves refluxing equimolar amounts of this compound and the desired carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a few drops of an acid catalyst like sulfuric acid. ajchem-a.comnih.gov
Researchers have synthesized a variety of Schiff bases using this method. For instance, new Schiff bases have been prepared by reacting this compound with p-aminoacetophenone ajchem-a.com, o-vanillin nih.gov, and 4-hydroxybenzaldehyde (B117250) jcsp.org.pk. The resulting imine bond (C=N) extends the conjugated system of the molecule, influencing its electronic and optical properties. Microwave-assisted synthesis has also been employed as a green chemistry tool, significantly reducing reaction times from hours to minutes while achieving high yields. nih.gov
Table 1: Examples of Schiff Bases Synthesized from this compound
| Carbonyl Reactant | Reaction Method | Yield | Reference |
|---|---|---|---|
| o-Vanillin | Conventional (reflux, 120 min) | 93% | nih.gov |
| o-Vanillin | Microwave (360W, 10 min) | 94% | nih.gov |
| p-Aminoacetophenone | Reflux with H₂SO₄ catalyst | Good | ajchem-a.com |
| 3-Aminoacetophenone | Not specified | Excellent | worldsresearchassociation.com |
The amino group of this compound can be acylated to form a wide range of amide derivatives. This is typically achieved by reacting this compound with an appropriate acid chloride or anhydride (B1165640) in the presence of a base, such as triethylamine, in a solvent like dimethylformamide (DMF). mostwiedzy.pl
This strategy has been used to create mono-, bis-, and tris-amides with potential applications as anion sensors. For example, reacting this compound with benzoyl chloride, isophthaloyl dichloride, or trimesoyl trichloride (B1173362) yields the corresponding amide-linked structures. mostwiedzy.pl These amide derivatives often exhibit strong hydrogen-bonding capabilities, allowing them to interact with and recognize various anions. mostwiedzy.pl Other studies have focused on preparing amide derivatives, such as those with acetylamino or carbamyl substituents, to create disperse dyes with improved properties like sublimation fastness. researchgate.net
Table 2: Selected Amide Derivatives of this compound
| Acylating Agent | Product Type | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pyridine-2,6-dicarboxylic acid dichloride | Bis-amide | DMF | 75% | mostwiedzy.pl |
| Isophthaloyl dichloride | Bis-amide | DMF | 72% | mostwiedzy.pl |
| Trimesoyl trichloride | Tris-amide | DMF | 69% | mostwiedzy.pl |
Azobenzene and its derivatives are renowned for their photochromism—the ability to undergo a reversible transformation between two isomers, the stable trans form and the metastable cis form, upon irradiation with light. Derivatization of the this compound scaffold is a key strategy to tune these photochromic properties for specific applications, such as in molecular switches, photomechanical materials, and data storage. brandeis.edursc.org
Strategies to modify photochromic behavior include:
Introducing Bulky Substituents: Attaching large groups to the azobenzene core can create photochromic amorphous molecular materials. For example, derivatives like 4-[di(biphenyl-4-yl)amino]azobenzene form stable amorphous glasses that exhibit photochromism in thin films. rsc.org These bulky groups can stabilize the photogenerated cis-isomer at ambient temperature. rsc.org
Extending Conjugation: Synthesizing azo-azomethine dyes through the condensation of this compound derivatives with aldehydes (a Schiff base formation) can modify the electronic structure and, consequently, the wavelengths required for isomerization and the thermal stability of the isomers. researchgate.net
Creating Amorphous Fibers: Molecular fibers composed of amorphous photochromic materials derived from this compound have been shown to exhibit photomechanical bending upon laser irradiation. mdpi.com The direction of this bending can be controlled by the polarization of the incident light, a phenomenon driven by photoinduced mass transport at the fiber's surface. mdpi.com
These tailored derivatizations allow for precise control over the optical and physical responses of the material to light, opening doors for advanced technological applications.
Modification of Carbon Nanotubes with this compound
The functionalization of carbon nanotubes (CNTs) with this compound imparts photoresponsive properties to the nanomaterial, opening avenues for its use in optical devices and smart materials. The covalent modification of multiwalled carbon nanotubes (MWCNTs) with this compound is a well-established process that typically involves several steps. tandfonline.comaip.org
A common synthetic route begins with the oxidation of raw MWCNTs. tandfonline.comaip.org This is often achieved by treating the nanotubes with a strong acid mixture, such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃), which introduces carboxylic acid (-COOH) groups onto the surface and at defect sites of the nanotubes. tandfonline.comresearchgate.net These carboxylated MWCNTs (MWCNTs-COOH) are then treated with a chlorinating agent, like thionyl chloride (SOCl₂), to convert the carboxylic acid groups into more reactive acyl chloride (-COCl) groups. tandfonline.comnih.gov
The final step is the amidation reaction where the acyl-chlorinated MWCNTs are reacted with this compound. tandfonline.comaip.org In this reaction, the amino group of the this compound molecule nucleophilically attacks the acyl chloride group on the MWCNT surface, forming a stable amide bond and covalently grafting the azobenzene moiety to the nanotube. tandfonline.comaip.org The resulting product is this compound modified multiwalled carbon nanotubes (MWCNTs-AME). tandfonline.com
Characterization of the functionalized nanotubes is crucial to confirm successful modification. Transmission electron microscopy (TEM) can reveal changes in the surface morphology of the nanotubes, often showing an organic layer coating the MWCNT core. tandfonline.comaip.org Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic vibrational bands of the functional groups, such as the benzene (B151609) ring vibrations from the azobenzene moiety. tandfonline.comtandfonline.com Elemental analysis provides quantitative data on the degree of functionalization by determining the percentage of elements like nitrogen introduced by the this compound. tandfonline.com For instance, one study calculated that 1 gram of MWCNTs contained 0.118 grams of this compound based on elemental analysis. tandfonline.com
Chitosan (B1678972) Functionalization using this compound Derivatives
Chitosan, a biocompatible and biodegradable polymer, can be functionalized with this compound derivatives to create novel materials for applications such as the adsorption of heavy metals or as photoresponsive biopolymers. mdpi.comacs.orgresearchgate.net The functionalization process typically involves creating covalent linkages between the chitosan backbone and the azobenzene derivative.
One method involves reacting chitosan with a derivative such as this compound-3,4′-disulfonic acid. mdpi.com In a typical procedure, chitosan is first dissolved in a dilute acetic acid solution. mdpi.com This solution is then reacted with the azobenzene derivative in the presence of a cross-linking agent like glutaraldehyde (B144438) (GA). mdpi.com The reaction is maintained at an elevated temperature (e.g., 75 °C) for several hours to ensure the formation of the functionalized chitosan hydrogel. mdpi.com The resulting precipitate is then filtered and washed. mdpi.com
Another approach utilizes derivatives like 3'-nitro-4-amino azobenzene or 4-amino-4'-nitroazobenzene. acs.orgresearchgate.net In these syntheses, a cross-linked chitosan is often prepared first, for example, using epichlorohydrin. acs.org This cross-linked chitosan is then reacted with the nitro-substituted aminoazobenzene in a suitable solvent mixture, such as methanol and ethanol with the presence of sodium hydroxide, at a moderate temperature (e.g., 40 °C) for an extended period. acs.org
The success of the functionalization is verified through various characterization techniques. FTIR spectroscopy is essential for confirming the presence of new functional groups, such as the N=N double bond and the nitro group (in the case of nitro derivatives), on the chitosan backbone. acs.org For example, the disappearance or decreased intensity of the N=N characteristic band after interaction with metal ions can suggest the involvement of this group in complexation. acs.org Elemental analysis is used to quantify the extent of modification by measuring the increase in nitrogen and, if applicable, sulfur content. mdpi.com Scanning electron microscopy (SEM) provides insight into the surface morphology of the modified chitosan. mdpi.comresearchgate.net
Control over Isomerization in this compound Derivatives
Influence of Substituents on Photoisomerization
The photoisomerization behavior of this compound and its derivatives, the reversible transformation between the thermally stable trans (E) isomer and the metastable cis (Z) isomer, can be precisely controlled by the introduction of various substituent groups on the aromatic rings. mdpi.combas.bg These substituents influence the electronic properties and steric environment of the azobenzene core, thereby affecting the efficiency and kinetics of the photoisomerization process. bas.bgrsc.org
The nature and position of the substituents have a significant impact on the absorption spectra of the isomers. mdpi.com "Push-pull" systems, which feature an electron-donating group (like the amino group in this compound) at one end of the molecule and an electron-withdrawing group at the other, can lead to a significant red-shift in the absorption bands. rsc.org This can alter the optimal wavelength of light required for isomerization. rsc.org For instance, methoxy (B1213986) groups can cause a blue-shift in the absorption spectrum compared to other substituents. mdpi.com
Substituents also affect the composition of the photostationary state (PSS), which is the equilibrium mixture of cis and trans isomers reached under continuous irradiation at a specific wavelength. mdpi.com The PSS is determined by the absorption coefficients of the two isomers at the excitation wavelength and their respective photoisomerization quantum yields. Bulky substituents can sterically hinder the isomerization process, potentially leading to a lower fraction of the cis isomer at the PSS. mdpi.com Conversely, specific substitutions, such as ortho-fluorination, can lead to a higher proportion of the cis isomer at the PSS under ambient light. nsf.gov For example, ortho-fluoroazobenzene amphiphiles have been shown to produce 2-3 times more cis-isomer at equilibrium compared to their non-fluorinated counterparts. nsf.gov
The quantum yield of photoisomerization, which is the efficiency of the photochemical process, is also highly dependent on the substitution pattern. rsc.org In some "push-pull" azobenzenes, the quantum yield of the trans-to-cis isomerization can become significantly lower than that of the reverse cis-to-trans process. rsc.org
Thermal Reversion Kinetics in Substituted this compound Systems
The rate of thermal cis-to-trans back-isomerization is a critical parameter for the application of azobenzene-based molecular switches, determining whether they are suitable for information storage (slow reversion) or real-time switching (fast reversion). beilstein-journals.org This rate is profoundly influenced by both the electronic and steric nature of substituents on the this compound framework and the polarity of the surrounding medium. scispace.comresearchgate.net
The mechanism of thermal isomerization can proceed via two primary pathways: rotation around the N=N bond or inversion at one of the nitrogen atoms. beilstein-journals.orglongdom.org The operative mechanism is largely dictated by the substituents. "Push-pull" type molecules, such as this compound derivatives with an electron-acceptor group, typically favor a rotational mechanism, which involves a polar transition state. longdom.orgrsc.org Consequently, the rate of thermal reversion for these systems is highly sensitive to solvent polarity. scispace.comlongdom.org Polar solvents stabilize the polar transition state, thereby lowering the activation energy and accelerating the rate of isomerization. scispace.comlongdom.org For example, the relaxation time for p-hydroxy-substituted azobenzenes can change dramatically from half an hour in non-polar toluene (B28343) to a few hundred milliseconds in polar ethanol. scispace.com
In contrast, azobenzenes without strong "push-pull" characteristics often isomerize via an inversional mechanism, the rate of which is largely independent of solvent polarity. longdom.org The table below illustrates the effect of substituents and solvent on the thermal relaxation of various azobenzene derivatives.
| Azobenzene Derivative | Substituent Type | Solvent | Relaxation Time (t½) | Reference |
|---|---|---|---|---|
| p-Hydroxyazobenzene | Electron-donating (-OH) | Toluene | ~30 minutes | scispace.com |
| p-Hydroxyazobenzene | Electron-donating (-OH) | Ethanol | 200-300 milliseconds | scispace.com |
| 2,4,4'-Trihydroxyazobenzene | Polyhydroxy | Ethanol | 6 milliseconds | scispace.com |
| 4-(N-maleimido)azobenzene in Polystyrene | - | Polystyrene Film (50 °C) | Slow: 1.34 x 10-5 s-1 (k) Fast: 6.43 x 10-4 s-1 (k) | scielo.br |
| bis(4-amino-2-bromo-6-methoxy)azobenzene | Ortho-substituents | DCM | 6.5 minutes | beilstein-journals.org |
This table presents data on the thermal cis-to-trans relaxation times for various substituted azobenzene derivatives in different environments. Note that for the 4-(N-maleimido)azobenzene in a polymer matrix, the process is described by two rate constants (k), indicating a biexponential decay.
The presence of ortho-substituents can introduce steric hindrance that affects the isomerization rate. beilstein-journals.org For instance, tetra-ortho-substituted aminoazobenzene derivatives have been developed to achieve slow thermal reversion, which is desirable for applications requiring stable cis states. beilstein-journals.orgscholaris.ca The kinetics in polymer films can be more complex, sometimes exhibiting a biexponential decay, which suggests the presence of at least two different local environments for the azobenzene chromophores with distinct relaxation rates. scielo.br
Advanced Spectroscopic and Computational Analysis of 4 Aminoazobenzene
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopy is indispensable for the detailed characterization of 4-aminoazobenzene (B166484). Techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are primary tools for elucidating its structural features and studying its photochemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationresearchgate.net
NMR spectroscopy is a powerful, non-invasive method for obtaining atomic-resolution structural information about this compound. researchgate.net It is widely used to monitor photochemical reactions in real-time and to characterize the structure of the molecule and its complexes. researchgate.netmostwiedzy.pl
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for studying the structure of this compound and its behavior in different chemical environments. For instance, the photoisomerization of this compound can be monitored by observing changes in the ¹H NMR spectrum. researchgate.net Under darkness, the spectrum is dominated by signals from the trans isomer. researchgate.net Upon irradiation with blue light, new upfield signals appear, which are characteristic of the cis isomer. researchgate.net The relative intensities of the amine proton signals for the trans (at approximately 6.10 ppm) and cis (at approximately 5.76 ppm) isomers allow for the quantification of the isomeric composition. researchgate.net
The interaction of this compound with host molecules, such as cucurbit researchgate.neturil (CB7), has also been investigated using ¹H NMR. acs.orgresearchgate.net In acidic solutions, the formation of an inclusion complex between this compound and CB7 leads to noticeable changes in the chemical shifts of the guest molecule's protons. acs.orgresearchgate.net Two-dimensional NMR techniques, like COSY (Correlation Spectroscopy), are employed to assign the proton signals of both the free and complexed this compound, confirming the inclusion of the aminoazobenzene moiety within the host cavity. acs.org
The following table summarizes representative ¹H NMR chemical shifts for trans-4-aminoazobenzene and its cis isomer, as well as its complex with cucurbit researchgate.neturil.
| Proton | trans-4-Aminoazobenzene | cis-4-Aminoazobenzene | This compound-CB7 Complex |
|---|---|---|---|
| Amine (NH₂) | ~6.10 | ~5.76 | Shifted upon complexation |
| Aromatic Protons | Multiple signals in the aromatic region, which shift upon isomerization and complexation. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. The number of unique peaks in the ¹³C NMR spectrum corresponds to the number of distinct carbon environments in the molecule. crunchchemistry.co.uk For this compound, the spectrum displays signals for the carbon atoms in both phenyl rings. The chemical shifts are influenced by the substituents on the rings and the electronic environment of each carbon atom. researchgate.netcrunchchemistry.co.uk The carbon atoms in the benzene (B151609) ring attached to the amino group will have different chemical shifts compared to those in the unsubstituted phenyl ring. chemicalbook.comchemicalbook.com
Correlations between ¹³C NMR protonation shifts and calculated charge densities on the carbon atoms have been studied for this compound. researchgate.net Deviations from these correlations for certain carbon atoms are attributed to variations in the average excitation energy term. researchgate.net
The table below presents typical ¹³C NMR chemical shift ranges for the different types of carbon atoms found in this compound.
| Carbon Atom Environment | Approximate Chemical Shift (δ) in ppm |
|---|---|
| C-NH₂ | Specific value depends on the full structure |
| C-N=N | Specific value depends on the full structure |
| Aromatic C-H | 110-160 |
| Aromatic C (quaternary) | Varies |
Nitrogen-15 (¹⁵N) NMR spectroscopy is a particularly insightful technique for determining the site of protonation in nitrogen-containing compounds like this compound. rsc.orgnih.gov Protonation can occur at either the amino group or one of the azo nitrogen atoms, and ¹⁵N NMR can distinguish between these possibilities due to the significant changes in the nitrogen chemical shifts upon protonation. nih.govnih.gov
Studies on related aminoazoles have shown that the location of the first protonation is dependent on the position of the amino group. rsc.org For instance, in 4-amino derivatives of isoxazoles and pyrazoles, protonation occurs at the exocyclic amino nitrogen. rsc.org In contrast, for 3- and 5-amino derivatives, the endocyclic nitrogen is the primary protonation site. rsc.org
In the case of water-soluble amino[bis(ethanesulfonate)] azobenzene (B91143) derivatives, ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) NMR studies have demonstrated that protonation occurs predominantly at the β-azo nitrogen atom. nih.gov This is evidenced by a substantial upfield shift of the Nβ signal upon protonation. nih.gov Theoretical calculations have revealed that the upfield shift upon protonation of an sp²-hybridized nitrogen is due to a change in the contribution of the nitrogen lone pair. nih.gov
The following table summarizes the observed changes in ¹⁵N chemical shifts for an amino[bis(ethanesulfonate)] azobenzene derivative upon protonation, illustrating the utility of this technique.
| Nitrogen Atom | Δδ (pD 4 vs. pD 1) |
|---|---|
| Nγ (Ammonium) | +52 |
| Nα (Azo) | -39 |
| Nβ (Azo) | -216 |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studiesscielo.brnih.govresearchgate.netresearchgate.netsci-hub.se
UV-Vis spectroscopy is a fundamental tool for investigating the electronic transitions and photochemical behavior of this compound and its derivatives. scielo.brnih.govsci-hub.se The absorption spectrum of this compound typically shows a strong π-π* transition band and a weaker n-π* transition band. scielo.br The position and intensity of these bands are sensitive to the molecular structure, solvent, and pH. nih.govpsu.edu
UV-Vis spectroscopy is extensively used to study the trans-cis photoisomerization of azobenzene compounds. scielo.brresearchgate.netresearchgate.net Irradiation with UV light induces the trans-to-cis isomerization, which is observed as a decrease in the intensity of the π-π* absorption band and a corresponding change in the n-π* band. scielo.br The reverse cis-to-trans isomerization can be induced by visible light or can occur thermally. scielo.br The presence of isosbestic points in the spectra during photoisomerization indicates a clean conversion between the two isomers. scielo.br
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This compound and its derivatives exhibit solvatochromic behavior, meaning their UV-Vis absorption spectra are dependent on the polarity of the solvent. researchgate.netnih.gove-journals.in
In "push-pull" this compound dyes, where the amino group acts as an electron donor and another substituent acts as an electron acceptor, a strong bathochromic (red) shift is observed with increasing solvent polarity. nih.gov This is because the polar solvent stabilizes the more polar excited state to a greater extent than the ground state, thus lowering the energy of the electronic transition. psu.edue-journals.in Conversely, a hypsochromic (blue) shift with increasing solvent hydrogen bond donor acidity suggests a greater stabilization of the ground state. e-journals.in The solvatochromic behavior can be analyzed using linear solvation energy relationships, such as the Kamlet-Taft equation, to quantify the contributions of different solvent properties. e-journals.in
The table below illustrates the solvatochromic shifts of a "push-pull" this compound derivative in different solvents.
| Solvent | Polarity | λmax (nm) |
|---|---|---|
| Chloroform (CHCl₃) | Nonpolar | Dependent on specific derivative |
| Ethanol (B145695) (EtOH) | Polar Protic | Bathochromic shift observed |
| Dimethylformamide (DMF) | Polar Aprotic | Strong bathochromic shift observed |
Photoisomerization Monitoring via UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for monitoring the photoisomerization of this compound between its trans and cis forms. scientific.net This process is fundamental to its application in photoswitchable materials. The thermally stable trans isomer undergoes isomerization to the cis isomer upon irradiation with UV light, and this transformation is readily observed through changes in the UV-Vis absorption spectrum. aip.orgaip.org
The trans isomer of this compound typically exhibits a strong absorption peak corresponding to the π-π* transition. aip.org For instance, in acetonitrile, this peak is observed at approximately 384 nm. aip.orgaip.org Upon irradiation with UV light (e.g., 365 nm), the intensity of this peak decreases significantly. aip.orgaip.org Concurrently, the absorption corresponding to the n-π* transition, which often appears as a shoulder, increases. aip.orgaip.org For this compound in acetonitrile, this change is noted around 475 nm. aip.org The presence of isosbestic points, where the molar absorptivity of the two isomers is equal, indicates a clean conversion between the trans and cis forms. aip.orgaip.org For this compound in acetonitrile, these points have been identified at 340 nm and 454 nm. aip.orgaip.org
The reverse reaction, from the cis back to the trans isomer, can be induced by visible light or occurs thermally in the dark. aip.org The rate of this thermal isomerization is influenced by the polarity of the solvent. acs.org Studies have shown that the photoisomerization process can be very rapid, with a high percentage of the cis isomer being formed. researchgate.net The degree of photoisomerization can be calculated from the changes in the UV-Vis spectra. researchgate.netnih.gov
Table 1: UV-Vis Spectroscopic Data for this compound Photoisomerization in Acetonitrile
| Isomer | Transition | Wavelength (λmax) | Observations during trans-to-cis isomerization |
|---|---|---|---|
| trans | π-π* | ~384 nm | Peak intensity decreases upon UV irradiation. aip.orgaip.org |
| cis | n-π* | ~475 nm | Absorption increases upon UV irradiation. aip.org |
| Isosbestic Points | - | 340 nm and 454 nm | Indicate the presence of two interconverting species. aip.orgaip.org |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for identifying the characteristic functional groups within the this compound molecule. This non-destructive technique provides a molecular fingerprint by detecting the vibrational frequencies of covalent bonds. bas.bg
The IR spectrum of this compound reveals several key absorption bands that confirm its structure. The presence of the amino group (-NH₂) is typically indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration also provides a characteristic signal. The azo group (-N=N-) stretching vibration is more difficult to pinpoint as it is often weak and can be coupled with other vibrations, but it is a key feature of the azobenzene framework. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings appear in the 1450-1600 cm⁻¹ region. researchgate.net The C-N stretching of the aromatic amine can be observed around 1281 cm⁻¹. bas.bg
FTIR analysis, often coupled with computational methods like DFT, allows for the detailed assignment of these vibrational frequencies, confirming the molecular structure and providing insights into intermolecular interactions, such as hydrogen bonding. researchgate.net
Table 2: Characteristic IR/FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | researchgate.net |
| Amino (-NH₂) | N-H Bend | Variable | researchgate.net |
| Aromatic Ring | C-H Stretch | >3000 | researchgate.net |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | researchgate.net |
| Aromatic Amine | C-N Stretch | ~1281 | bas.bg |
| Azo (-N=N-) | N=N Stretch | Variable, often weak | researchgate.net |
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through analysis of its fragmentation patterns. vwr.com The molecular weight of this compound is 197.24 g/mol . nih.govsigmaaldrich.com
In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) is observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. massbank.eufiveable.me For example, using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QFT) MS, the protonated molecule [M+H]⁺ is readily detected. massbank.eu
The fragmentation pattern provides crucial structural information. Under electron impact or other ionization methods, the molecule breaks apart in predictable ways. libretexts.org Common fragmentation pathways for aromatic compounds include cleavages that lead to stable ions. fiveable.me For this compound, fragmentation can occur at the azo linkage or involve the loss of small neutral molecules from the aromatic rings. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. Tandem mass spectrometry (MS/MS) can be employed to further fragment specific ions, providing even more detailed structural data. springernature.com
Table 3: Mass Spectrometric Data for this compound
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₁N₃ | - | nih.govsielc.com |
| Molecular Weight | 197.24 g/mol | - | nih.govsigmaaldrich.com |
| Exact Mass | 197.0953 | - | massbank.eu |
| [M+H]⁺ ion | m/z 197.0953 | LC-ESI-QFT MS | massbank.eu |
Electron Spin Resonance (ESR) Spectroscopy Applications
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a specialized technique used to study species that have unpaired electrons. shimane-u.ac.jpunibo.it While this compound in its ground state is a diamagnetic molecule (no unpaired electrons) and thus ESR-silent, the technique becomes applicable when studying its radical ions or photo-excited triplet states. msu.ru
ESR spectroscopy has been utilized to investigate the photo-orientation processes in polymers containing azobenzene units. msu.ruacs.org In such studies, spin probes are introduced into the material. Changes in the ESR spectrum of the spin probe upon light irradiation provide detailed information about the molecular orientation and mobility within the polymer matrix, which are influenced by the photoisomerization of the azobenzene moieties. msu.ru Although direct ESR studies on this compound itself are less common, the principles are applicable to understanding its behavior in environments where radical species or triplet states are generated, for instance, during certain chemical reactions or upon high-energy excitation.
Quantum Chemical and Molecular Simulation Methodologies
Computational methods, particularly quantum chemistry, have become indispensable for understanding the properties and behavior of molecules like this compound at an atomic level.
Density Functional Theory (DFT) in Electronic and Structural Property Prediction
Density Functional Theory (DFT) is a robust computational method widely used to predict the electronic and structural properties of this compound and its derivatives. researchgate.netresearchgate.netsigmaaldrich.com DFT calculations can accurately model the geometries of both the trans and cis isomers, providing data on bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical structures are often in good agreement with experimental data. researchgate.net
DFT is also employed to calculate various electronic properties, including molecular orbital energies, electron densities, and electrostatic potentials. researchgate.netnih.gov These calculations are crucial for understanding the molecule's reactivity, stability, and spectroscopic characteristics. researchgate.net For example, DFT has been used to study the mechanism of thermal and photo-isomerization, suggesting that the thermal process primarily follows an inversion pathway, while photoisomerization involves a rotational pathway. researchgate.net Furthermore, DFT calculations help in interpreting experimental results, such as assigning vibrational frequencies in IR spectra and predicting UV-Vis absorption spectra by using its time-dependent extension, TD-DFT. researchgate.netbas.bg
HOMO and LUMO Orbital Energy Level Calculations
A key application of DFT in the study of this compound is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netnih.gov These frontier orbitals are fundamental to understanding the electronic transitions and chemical reactivity of the molecule. irjweb.comsemanticscholar.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.netsemanticscholar.org
For this compound and its derivatives, DFT calculations have shown how substituents and the isomerization state (trans or cis) affect the HOMO and LUMO energies and the resulting energy gap. researchgate.netresearchgate.net For example, studies on push-pull this compound dyes have used DFT (specifically with the B3LYP functional and 6-31+G(d,p) basis set) to compute the HOMO and LUMO energy levels for both E (trans) and Z (cis) isomers. researchgate.netnih.govresearchgate.net These theoretical calculations are often compared with experimental values obtained from techniques like cyclic voltammetry to validate the computational models. researchgate.netnih.gov The nature of the frontier orbitals—for instance, whether they are localized on specific parts of the molecule—can also be determined, providing insight into charge transfer characteristics upon electronic excitation. researchgate.net
Table 4: Representative Calculated Quantum Chemical Parameters for an Azobenzene Derivative Note: The following values are illustrative for a modified imidazole (B134444) derivative of p-aminoazobenzene and serve as an example of typical DFT calculations.
| Parameter | Value (eV) | Significance | Reference |
|---|---|---|---|
| E(HOMO) | - | Energy of the highest occupied molecular orbital | researchgate.net |
| E(LUMO) | - | Energy of the lowest unoccupied molecular orbital | researchgate.net |
| Energy Gap (ΔE) | 2.359 | Reflects chemical reactivity and stability | researchgate.net |
| Electrophilicity Index (ω) | 5.754 | Measures electrophilic power | researchgate.net |
Transition State Analysis for Isomerization Pathways
The reversible trans-cis (or E/Z) isomerization of this compound is a cornerstone of its function in molecular switches and other photoresponsive materials. Computational analysis has been crucial in elucidating the mechanisms of this transformation.
Two primary pathways are generally considered for the thermal and photoisomerization of azobenzene derivatives: rotation and inversion. mdpi.com The rotational pathway involves the twisting of the N=N double bond, leading to a polar transition state. researchgate.net In contrast, the inversion pathway involves the in-plane bending of one of the C-N=N angles, proceeding through a less polar, linear transition state. mdpi.com
For this compound, computational studies based on Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) calculations have revealed the specifics of its isomerization. researchgate.net
Ground State (S0) Isomerization: In the ground state, thermal isomerization from the cis to the more stable trans form predominantly follows an inversion mechanism. researchgate.net Calculations have identified two possible inversion pathways with identical energy barriers of 20.52 kcal/mol. One path involves the inversion of a C-N=N angle combined with some rotation around a C-N bond, featuring three sequential transition states. The other is a rotational pathway involving the inversion of one C-N=N angle, with only a single transition state. researchgate.net The polarity of the solvent has been shown to significantly influence the rate of thermal isomerization, with polar solvents accelerating the process by modulating the barrier height. researchgate.net
Excited State (S1) Isomerization: Upon photoexcitation, the mechanism shifts. Photoisomerization on the first singlet excited state (S1) surface primarily occurs via a rotational pathway. researchgate.net This process involves a twisting structure and decay through a conical intersection between the S1 and S0 potential energy surfaces. researchgate.net The presence of the amino group in this compound lowers the activation energy barrier for the decay of the excited E-isomer compared to unsubstituted azobenzene. researchgate.net
Table 1: Calculated Energy Barriers for this compound Isomerization
| State | Isomerization Pathway | Calculated Energy Barrier (kcal/mol) | Method |
| S0 | Inversion | 20.52 | DFT-B3LYP |
| T1 | Rotation | 4.11 | DFT-B3LYP |
This table presents calculated energy barriers for different isomerization pathways of this compound, highlighting the different mechanisms in the ground (S0) and first triplet (T1) states. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) in Excited State Calculations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules. uci.edu It is widely used to calculate vertical transition energies, which correspond to the absorption spectra of molecules like this compound. researchgate.net
For this compound and its derivatives, TD-DFT calculations are typically performed in a multi-step process:
The ground state geometry is optimized using a DFT method, such as B3LYP, often with a large basis set like 6-311++G(d,p). researchgate.net
Vibrational frequency analysis is conducted to confirm that the optimized structure is a true energy minimum. researchgate.net
Finally, TD-DFT is used to compute the vertical excitation energies and oscillator strengths, which predict the UV-visible absorption spectrum. researchgate.net
Studies have shown that the choice of functional is critical for accuracy. Range-separated hybrid functionals like CAM-B3LYP have demonstrated good performance in calculating the excited state properties of organic dyes. researchgate.net For azobenzene itself, comparisons with experimental data and higher-level methods like RASPT2 show that CAM-B3LYP provides the best performance for excitation energies among the tested TD-DFT functionals. mostwiedzy.pl TD-DFT has been successfully used to obtain potential energy profiles of vertical excitations for this compound, helping to understand why isomerization does not occur directly from the initially populated S2 state but rather after internal conversion to the S1 state. researchgate.net
Semiempirical Methods (e.g., AM1, PM6) in Molecular Geometry Optimization
Semiempirical methods, such as AM1 (Austin Model 1) and PM6 (Parameterization Method 6), offer a computationally less expensive alternative to ab initio and DFT methods for molecular calculations. gaussian.comgoogle.com These methods are derived from Hartree-Fock theory but use approximations and empirical parameters to simplify the calculations, making them suitable for very large molecular systems. researchgate.net
In the context of this compound and related dyes, semiempirical methods are primarily used for the initial optimization of molecular geometries. researchgate.net The optimized structure can then be used for more computationally intensive calculations, such as TD-DFT for excited states or CoMFA for QSAR studies.
The accuracy of semiempirical methods has improved over time. PM6, for instance, represents a significant enhancement over its predecessors (like AM1 and PM3), with a lower average unsigned error in calculating heats of formation for a wide range of compounds. nih.gov For a set of 1,373 common organic compounds, the average error for PM6 was 4.4 kcal/mol, compared to 6.3 kcal/mol for PM3 and 10.0 kcal/mol for AM1. nih.gov While these methods are efficient for geometry optimization, their accuracy for electronic properties can be limited. Therefore, they are often used in combination with other techniques, such as using the ZINDO/S model on a PM3-optimized geometry to predict absorption data. researchgate.net
Table 2: Comparison of Average Unsigned Errors (AUE) for Heats of Formation (kcal/mol) for Various Semiempirical Methods
| Method | AUE (1,373 C,H,N,O,F,P,S,Cl,Br Compounds) |
| AM1 | 10.0 |
| PM3 | 6.3 |
| PM5 | 5.7 |
| RM1 | 5.0 |
| PM6 | 4.4 |
This table shows the comparative accuracy of different semiempirical methods, highlighting the improvements in the PM6 model. nih.gov
Molecular Dynamics Simulations for Host-Guest Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for investigating the non-covalent interactions between a "host" molecule and a "guest" molecule, such as this compound complexing with macrocycles like cyclodextrins and calixarenes. researchgate.net
MD simulations have been employed to study the complexation of this compound with various water-soluble hosts, providing insights into the thermodynamics and structure of these supramolecular assemblies. researchgate.netacs.org For example, simulations have been used to analyze the inclusion of this compound within the cavity of cucurbit researchgate.neturil (CB7). researchgate.netacs.org These studies revealed that a stable complex forms in acidic solutions but not in neutral ones. acs.org The simulations, combined with experimental data from UV-spectroscopy and NMR, helped to elucidate the structure of the complex and determined that the binding is enthalpy-driven. acs.org
The potential of mean force (PMF) technique, often used in conjunction with MD simulations, allows for the calculation of free energy profiles along a specific reaction coordinate, such as the distance between the host and guest. researchgate.net This provides quantitative information on binding affinities (K), and changes in Gibbs free energy (ΔrG°), enthalpy (ΔrH°), and entropy (TΔrS°). researchgate.net For the this compound-CB7 system, MD simulations helped to confirm that the high binding constant is a result of a significant negative enthalpy change and a small positive entropy change. acs.org
Comparative Molecular Field Analysis (CoMFA) in Structure-Activity Relationships
Comparative Molecular Field Analysis (CoMFA) is a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method used to correlate the biological activity or other properties of a series of molecules with their 3D shape and electrostatic fields. uchile.cl This technique is widely used in drug design and has also been applied to understand the interactions of dyes with fibers. jazanu.edu.saacs.org
In the context of dyes like this compound derivatives, CoMFA can be used to build models that predict their affinity for a substrate, such as cellulose (B213188) fibers. acs.org The process involves aligning a set of molecules and then calculating their steric and electrostatic interaction energies with a probe atom at various points on a 3D grid. These calculated energy fields are then used as descriptors in a partial least squares (PLS) regression analysis to create a predictive model. acs.org
A CoMFA study on a series of heterocyclic monoazo dyes binding to cellulose found that electrostatic interactions were the dominant factor in dye-cellulose binding. acs.org The inclusion of the LUMO (Lowest Unoccupied Molecular Orbital) energy as an additional descriptor significantly improved the quality of the model, suggesting its importance in describing the solvation of the dye molecules. acs.org While CoMFA is more commonly associated with specific drug-receptor interactions, it has proven to be a useful tool for guiding the design of new dyes by providing visual maps of where steric bulk or specific electrostatic properties are favorable or unfavorable for binding affinity. acs.orgresearchgate.net
Applications and Functional Material Development Involving 4 Aminoazobenzene
Photoresponsive Materials and Actuators
The core of 4-aminoazobenzene's utility in photoresponsive materials lies in the trans-cis isomerization of its azobenzene (B91143) group. This molecular change, induced by light, can be harnessed to generate macroscopic effects, enabling the creation of materials that can change shape, act as switches, or respond to optical stimuli.
Azobenzene derivatives, including This compound (B166484), are extensively studied for their potential in optical data storage and as molecular switches. mdpi.com The reversible trans-to-cis isomerization process, triggered by light, allows for the writing and erasing of information at the molecular level. mdpi.comresearchgate.net This photochromic behavior is the foundation for developing molecular systems that can be reversibly shifted between at least two different states using an external light stimulus. beilstein-journals.org Such molecular switches are integral components in the advancement of opto-electronics, holographic materials, and multicolour displays. beilstein-journals.org In the realm of molecular electronics, azobenzenes can function as dynamic components, altering their conductive states upon light stimulation, which is a critical step toward creating nanoscale devices. mdpi.com
The functionality of these molecular switches is based on the significant changes in the physical properties of the molecule, such as dipole moment, molecular shape, and absorption spectra, that accompany the isomerization. beilstein-journals.org Research has focused on designing azobenzene-based systems that can transmit information rapidly. While achieving relaxation times in the nanosecond range remains a challenge for azobenzene derivatives compared to other chromophores like spiropyranes, significant progress has been made. beilstein-journals.org For instance, azopyridinium methyl iodide salts, which have a strong push-pull electronic configuration, exhibit relaxation times ranging from days to hundreds of microseconds, showcasing the potential for tuning the switching speed. beilstein-journals.org
The trans-cis photoisomerization of this compound at the molecular level can be translated into macroscopic mechanical motion in its crystalline form. nih.gov This photomechanical effect is a direct conversion of light energy into mechanical work. mcgill.ca When crystals of azobenzene compounds are irradiated, a gradient in the extent of the trans-to-cis isomerization occurs as a function of light penetration. nih.gov This creates a structural mismatch between the irradiated and non-irradiated parts of the crystal, inducing strain that results in macroscopic deformation, such as bending or twisting. nih.govmdpi.com
For example, microcrystals of trans-4-(dimethylamino)azobenzene have been observed to bend away from a UV light source, with the maximum deflection reached in just 0.5 seconds. nih.gov The crystal then returns to its original flat shape within 30 seconds after the light is turned off, demonstrating the reversibility of the motion. nih.gov The magnitude of this bending is dependent on several factors, including the power of the irradiation, the shape and thickness of the crystal, and the orientation of the molecules within the crystal lattice. mcgill.ca
Researchers have also explored tuning the photomechanical properties of this compound through cocrystal engineering. By forming cocrystals of this compound (AAB) with various coformers containing pyridyl groups, it is possible to alter the supramolecular packing and, consequently, the photobending behavior and elasticity of the crystals. rsc.org This approach has led to the discovery of different photomechanical responses, from photoinduced curling to enhanced elasticity, demonstrating that cocrystallization is a viable strategy for expanding the variety and functionality of photomechanical molecular crystals. rsc.org
| Azobenzene Derivative | Photomechanical Behavior | Key Findings |
| trans-4-(dimethylamino)azobenzene | Reversible bending | Bends away from UV light in 0.5s and returns to flat shape in 30s. nih.gov |
| This compound (AAB) cocrystals | Tunable photobending and elasticity | Cocrystallization with pyridyl-containing coformers alters supramolecular packing and mechanical properties. rsc.org |
| Fluorinated azobenzenes | Irreversible photomechanical modification | cis → trans isomerization in the crystal-to-crystal fashion leads to a permanent change in crystal shape. mcgill.ca |
Poly(this compound), a polymer synthesized from this compound monomers, exhibits interesting electrochromic properties. Electrochromism is the phenomenon where a material changes color in response to an applied electrical voltage. nih.gov In the case of poly(this compound) coatings, this property stems from the intrinsic electroactivity of the aniline (B41778) structure maintained within the polymer chain. scientific.netresearchgate.net
Studies have shown that coatings of poly(this compound) prepared through oxidative coupling polymerization are electroactive in acidic solutions. researchgate.net The electrochemical activity is attributed to a proton and electron addition/elimination reaction at the -NH- sites in the polymer backbone. researchgate.net The electrochromic performance can be investigated by monitoring the changes in the UV-vis absorption spectra and by observing the color changes of the polymer film at different applied potentials. scientific.netresearchgate.net These polymers can be coated on conductive substrates like indium tin oxide (ITO) glass to create electrochromic films. nih.gov The color of such films can be reversibly switched between different states (e.g., light yellow to green to blue-black) by applying a voltage. mdpi.com
The performance of these electrochromic materials is evaluated based on parameters such as optical contrast (the difference in transmittance between the colored and bleached states), coloration efficiency (the change in optical density per unit of charge injected), and switching speed. nih.govmdpi.com Research in this area aims to develop high-performance electrochromic materials with high contrast, fast switching times, and long-term stability for applications in smart windows, electronic displays, and other optoelectronic devices. nih.gov
Analytical Chemistry and Sensing Platforms
This compound is not only a functional component of materials but also an analyte of interest in various fields, particularly in the context of food and product safety, due to its classification as a potentially carcinogenic substance derived from certain azo dyes. shimadzu.com This has necessitated the development of sensitive and reliable analytical methods for its detection and quantification.
A variety of analytical techniques are employed for the detection of this compound. These methods are crucial for regulatory monitoring and ensuring consumer safety. Standard methods for the analysis of aromatic amines derived from azo colorants in textiles and leather goods include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. shimadzu.com
The European standard EN 14362-3 specifically addresses the detection of azo colorants that may release this compound. This is important because under the conditions of the general test method (EN 14362-1), azo colorants that form this compound can be cleaved to produce aniline and 1,4-phenylenediamine, which are not restricted. shimadzu.com Therefore, a specialized procedure is required to reliably detect the use of these specific colorants. The analytical process typically involves a reductive cleavage of the azo group to release the aromatic amines, followed by extraction, purification, and chromatographic analysis. shimadzu.com
| Analytical Technique | Matrix | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Textiles, Leather Goods | Quantification of aromatic amines from azo colorants. shimadzu.com |
| High-Performance Liquid Chromatography (HPLC) | Textiles, Food | Confirmation of results, separation of aromatic amines. shimadzu.com |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Color Additives | Quantitative determination of impurities like this compound. oup.com |
Ultra-high-performance liquid chromatography (UHPLC) has emerged as a powerful technique for the rapid and sensitive detection of impurities, including this compound, in various products. This method utilizes columns with smaller particle sizes (typically under 2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. oup.comsielc.comsielc.com
This compound as a Matrix in Mass Spectrometry Imaging
This compound (AAB) has been identified and optimized as a novel matrix for negative-ion mode Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). exlibrisgroup.comresearchgate.net This application is particularly significant for the in situ detection and direct imaging of metabolites in biological tissues. exlibrisgroup.com
AAB exhibits superior properties as a MALDI matrix, including strong ultraviolet absorption, minimal background ion interference, favorable matrix morphology, and high efficiency in ionizing metabolites. exlibrisgroup.comresearchgate.net Its effectiveness has been demonstrated in the analysis of various biological samples. For instance, using AAB as a matrix in negative-ion MALDI-MS, researchers successfully detected and imaged 264 metabolite ion signals in rat brain tissue sections and 339 metabolite ion signals in germinating Chinese yew seed tissue sections. exlibrisgroup.comresearchgate.net
Furthermore, AAB has enabled high-resolution imaging, achieving a spatial resolution of up to 10 µm in mouse eyeball sections using MALDI-timsTOF MSI. exlibrisgroup.com These findings establish this compound as an efficient negative-ion MALDI matrix that significantly improves the performance of MALDI-MSI for the in situ detection and high-resolution imaging of metabolites. exlibrisgroup.com
Supramolecular Chemistry and Host-Guest Systems
The interaction between this compound (4AA) and cucurbit nih.govuril (CB7) has been investigated, revealing significant host-guest complexation behavior. nih.govacs.org This complex formation was studied in aqueous solutions using ultraviolet (UV) spectroscopy, ¹H NMR, and molecular simulations. nih.govresearchgate.net
A notable finding is the pH-dependent nature of the interaction. This compound demonstrates a high binding affinity for CB7 in acidic solutions, while no association is detected in neutral solutions. nih.govacs.org The thermodynamic properties of this complexation have been thoroughly characterized. The high binding constant (log K = 4.9) in acidic media is the result of a large negative change in enthalpy (ΔrH° = -19 kJ/mol) and a small positive change in entropy (TΔrS° = 9 kJ/mol). nih.govresearchgate.netacs.org This indicates that the complex formation is an enthalpically driven process. nih.gov
The major contribution to the favorable enthalpy of complexation is attributed to the ion-dipole interactions that occur upon the inclusion of the protonated this compound into the cavity of the CB7 host molecule. nih.gov ¹H NMR experiments confirmed that the azobenzene moiety of the guest molecule is indeed included within the CB7 cavity. nih.gov
Table 5: Thermodynamic Parameters for the Complexation of this compound (4AA) with Cucurbit nih.govuril (CB7) in Acidic Solution at 298 K
| Thermodynamic Parameter | Value | Method |
| log K | 4.9 | UV Spectroscopy, NMR nih.govresearchgate.net |
| ΔrG° (Gibbs Free Energy) | -28 kJ/mol | Calculated from log K |
| ΔrH° (Enthalpy Change) | -19 kJ/mol | UV Spectroscopy, NMR nih.govresearchgate.net |
| TΔrS° (Entropy Change) | 9 kJ/mol | UV Spectroscopy, NMR nih.govresearchgate.net |
Inclusion Complexes with Cyclodextrins
The formation of inclusion complexes between this compound and cyclodextrins (CDs) has been a subject of scientific investigation to understand the principles of supramolecular assembly. Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating guest molecules like this compound. This encapsulation can alter the physicochemical properties of the guest molecule and lead to the formation of higher-order structures.
Research has specifically explored the complexation of this compound with β-cyclodextrin (β-CD). nankai.edu.cnrsc.org These studies have revealed that the inclusion of this compound into the β-CD cavity can lead to the self-assembly of these complexes into distinct supramolecular aggregates. The formation and structure of these aggregates are influenced by factors such as hydrogen bonding and π–π interactions between the host and guest molecules. nankai.edu.cn
The table below summarizes the key characteristics of the inclusion complex formed between β-cyclodextrin and this compound as observed in crystallographic studies. rsc.org
| Property | β-CD / this compound Complex (2) |
| Crystal System | Monoclinic |
| Space Group | P2(1) |
| Supramolecular Assembly | Wave-type aggregate |
Anion Binding by this compound-Derived Amides
Amide derivatives of this compound have been synthesized and studied for their ability to act as anion receptors. These molecules are designed to bind with various anions through non-covalent interactions, such as hydrogen bonding. The incorporation of the photoresponsive azobenzene unit allows for the potential to control anion binding affinity with light.
Studies have focused on mono-, bis-, and tris-amides derived from p-aminoazobenzene and their complexing properties with a range of anions. rsc.org These amides have demonstrated the ability to bind anions including fluoride, chloride, bromide, acetate, benzoate, dihydrogen phosphate, hydrogen sulfate (B86663), and p-toluenesulfonate in chloroform, typically forming 1:1 complexes. rsc.org The strength of this binding is quantified by the stability constant (log K), with higher values indicating stronger interactions.
Research has shown that the structure of the amide receptor influences its binding affinity. For instance, a tripodal amide derivative of this compound was found to interact more strongly with anions compared to its dipodal analogue. rsc.org This enhanced binding is attributed to the preorganization of the tripodal structure, which creates a pseudo-cavity that is conducive to anion complexation. rsc.org The interactions between the amide N-H groups and the anions have been characterized using ¹H NMR and FTIR spectroscopy. rsc.org
The anion binding properties of these this compound-derived amides can also be modulated by external stimuli. For example, the thermal Z to E isomerization of a tripodal amide was found to be accelerated in the presence of certain anions, with the degree of acceleration being dependent on the complementarity between the anion and the host molecule. rsc.org Furthermore, the electrochemical properties of these amides are sensitive to anion binding, leading to shifts in their cyclic voltammetry curves, which suggests their potential application in electrochemical sensing. rsc.org
The following table presents the stability constants (log K) for the complexation of a tripodal this compound-derived amide with various anions in chloroform. rsc.org
| Anion | Stability Constant (log K) |
| Fluoride (F⁻) | 5.63 ± 0.21 |
| Chloride (Cl⁻) | 3.82 ± 0.04 |
| Bromide (Br⁻) | 3.29 ± 0.05 |
| Acetate (CH₃COO⁻) | 4.98 ± 0.05 |
| Benzoate (C₆H₅COO⁻) | 4.88 ± 0.04 |
| Dihydrogen Phosphate (H₂PO₄⁻) | 5.25 ± 0.05 |
| Hydrogen Sulfate (HSO₄⁻) | 4.10 ± 0.02 |
| p-Toluenesulfonate (CH₃C₆H₄SO₃⁻) | 3.69 ± 0.04 |
Toxicological and Environmental Research on 4 Aminoazobenzene
Carcinogenesis Research and Mechanisms
4-Aminoazobenzene (B166484) (4-AAB) is recognized as a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects, primarily targeting the liver in animal models. smolecule.com Extensive research has focused on elucidating the metabolic pathways and the formation of DNA adducts to understand the mechanisms of cancer initiation and progression. smolecule.com
The metabolic activation of this compound is a critical step in its carcinogenicity. This process involves a series of enzymatic reactions that convert the relatively inert parent compound into highly reactive electrophilic species capable of binding to cellular macromolecules like DNA.
A key event in the activation of 4-AAB is its N-hydroxylation to form N-hydroxy-4-aminoazobenzene (N-OH-AAB). smolecule.comimrpress.com This metabolite is considered a proximate carcinogen. N-OH-AAB can be further activated, for instance, through O-acetylation, to form a highly reactive arylnitrenium ion. imrpress.com This ultimate carcinogen can then covalently bind to DNA, forming DNA adducts. smolecule.comimrpress.com Specifically, N-(Deoxyguanosin-8-yl)-4-aminoazobenzene has been identified as a major persistent DNA adduct in the liver of mice treated with 4-AAB. nih.gov The formation of these adducts is a crucial step in the initiation of cancer, as they can lead to mutations during DNA replication. smolecule.com Research has shown that N-OH-AAB can also induce oxidative DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), particularly in the presence of Cu(II) and NADH. nih.gov This suggests that oxidative stress may play an additional role in the carcinogenicity of 4-AAB, alongside direct DNA adduct formation. nih.gov
The initial N-hydroxylation of this compound is primarily mediated by the cytochrome P-450 (CYP450) family of enzymes, which are central to Phase I metabolism. imrpress.commdpi.comaskthescientists.com These enzymes are monooxygenases that introduce an oxygen atom into the substrate, increasing its polarity. mdpi.com Studies using inducers and inhibitors of different CYP450 isozymes have shown that these enzymes exhibit selectivity for various steps in the metabolism of 4-AAB and its derivatives. nih.gov For instance, in the case of the related compound N,N-dimethyl-4-aminoazobenzene (DAB), microsomes from rats treated with inducers like 3-methylcholanthrene (B14862) showed increased demethylation but decreased hydroxylation, highlighting the differential roles of specific CYP450 isozymes. nih.gov The flavin-containing monooxygenase (FMO) system also plays a role in the N-hydroxylation of N-methyl-4-aminoazobenzene (MAB), a metabolite of DAB. jst.go.jp The relative contribution of CYP450 and FMO can vary depending on the specific substrate and the induction state of the liver enzymes. jst.go.jp
While metabolic activation leads to carcinogenic intermediates, the body also possesses detoxification pathways to neutralize these harmful compounds. A primary Phase II detoxification mechanism is conjugation with glutathione (B108866) (GSH), a process often catalyzed by glutathione S-transferases (GSTs). askthescientists.comnih.govmdpi.com This reaction makes the toxins more water-soluble, facilitating their excretion. askthescientists.commdpi.com For example, a major biliary metabolite of N,N-dimethyl-4-aminoazobenzene (DAB) is N-(glutathion-S-methylene)-4-aminoazobenzene. nih.gov This conjugate is formed when GSH reacts with a reactive intermediate produced from the cytochrome P-450-dependent oxidation of the N-methyl group of N-methyl-4-aminoazobenzene (MAB). nih.gov This pathway represents a significant detoxification route for aminoazo dyes. nih.govnih.gov However, not all reactive metabolites are efficiently detoxified by GSH. For instance, some reactive esters like N-sulfonyloxy-N-methyl-4-aminoazobenzene are strong electrophiles that react non-selectively and are not good substrates for GSTs. nih.gov
The carcinogenic potential of azo dyes is highly dependent on their chemical structure. mst.dk Factors such as the presence and position of substituents on the aromatic rings can significantly influence their metabolic activation and, consequently, their toxicity.
The position of substituents on the this compound molecule dramatically affects its carcinogenic activity. A striking example is seen with the monomethoxy derivatives of this compound (OMe-AAB). researchgate.net
3-Methoxy-4-aminoazobenzene is a potent hepatocarcinogen. researchgate.net
2-Methoxy-4-aminoazobenzene is considered a non-carcinogen. researchgate.net
4'-Methoxy-4-aminoazobenzene is a moderate carcinogen. researchgate.net
Computational studies suggest that these differences in carcinogenicity correlate with the electronic and structural features of the isomers. researchgate.netncsu.edu For the potent carcinogen 3-OMe-AAB, the highest occupied molecular orbital (HOMO) involves the lone pair of electrons on the amino nitrogen. In contrast, for the non-carcinogenic 2-OMe-AAB, the HOMO is localized near the azo bond lone pairs. researchgate.netncsu.edu This suggests that the relative energies of the orbitals involving the amino nitrogen and the azo bond are key factors in determining the carcinogenic potential. ncsu.edu The parent compound, this compound, is itself a weak mutagen and carcinogen. nih.govncsu.edu
Table 1: Carcinogenic Activity of this compound and its Positional Isomers
| Compound | Carcinogenic Activity |
|---|---|
| This compound | Weak |
| 2-Methoxy-4-aminoazobenzene | Non-carcinogenic |
| 3-Methoxy-4-aminoazobenzene | Potent |
| 4'-Methoxy-4-aminoazobenzene | Moderate |
Data sourced from multiple studies investigating the structure-activity relationships of azo dyes. nih.govresearchgate.netncsu.edu
Structure-Toxicity Relationships of Azo Dyes
Mutagenicity Studies using Bacterial Systems
The mutagenic potential of this compound and its related compounds has been extensively evaluated using bacterial reverse mutation assays, commonly known as the Ames test. researchgate.net These studies are crucial for detecting chemicals capable of causing DNA damage that leads to genetic mutations. researchgate.net
Research has demonstrated that this compound (AAB) exhibits mutagenic activity in Salmonella typhimurium strains TA98 and TA100. researchgate.netnih.gov However, this mutagenic effect is not direct. It requires metabolic activation by an external enzyme system, typically a rat liver homogenate known as S-9 mix. researchgate.netresearchgate.net This indicates that the parent compound itself is a pro-mutagen, which is converted into a genetically toxic substance by metabolic processes. researchgate.net The mutagenic activity of AAB dyes observed in these bacterial systems with S-9 activation has been shown to correlate with their carcinogenic activity in rats. researchgate.netnih.gov For instance, the potent carcinogen 3-methoxy-AAB was found to be a potent mutagen for both TA98 and TA100 strains, while the moderately carcinogenic AAB was a moderate mutagen. nih.gov Conversely, non-carcinogenic derivatives like 2-methoxy-AAB were non-mutagenic in these tests. researchgate.netnih.gov
In contrast to the parent compound, the metabolite N-hydroxy-4-aminoazobenzene shows significant mutagenicity without the need for S-9 metabolic activation, suggesting it is a direct-acting mutagen. nih.gov Studies using Escherichia coli with varying DNA repair capacities have further elucidated the mechanisms of DNA damage. nih.gov The damage caused by the carcinogenic metabolite N-hydroxy-3-methoxy-4-aminoazobenzene is highly dependent on the UVR repair system, and this compound was found to induce the expression of the recA and umuC genes, which are involved in the SOS response to DNA damage. nih.gov
Table 1: Mutagenicity of this compound and Derivatives in Bacterial Systems
| Compound | Bacterial Strain | S-9 Activation | Mutagenic Activity | Reference |
|---|---|---|---|---|
| This compound (AAB) | S. typhimurium TA98, TA100 | Required | Moderate/Weak | nih.gov |
| N-hydroxy-4-aminoazobenzene | S. typhimurium TA98, TA100 | Not Required | High | nih.gov |
| 3-methoxy-AAB | S. typhimurium TA98, TA100 | Required | Potent | nih.gov |
| 4'-methoxy-AAB | S. typhimurium TA98, TA100 | Required | Moderate/Weak | nih.gov |
| 2-methoxy-AAB | S. typhimurium | Required | Non-mutagenic | nih.gov |
| N-hydroxy-3-methoxy-AAB | E. coli | Not Applicable | Induces DNA damage | nih.gov |
Gender-Specific Carcinogenicity Observations
Research into the carcinogenicity of this compound has revealed notable gender-specific differences, particularly in animal models. nih.gov The compound demonstrates distinct hepatocarcinogenicity—the ability to cause liver cancer—in male mice, while female mice exhibit resistance to its tumor-inducing effects. nih.gov
In one study, a single intraperitoneal injection of this compound in male C57BL/6 x C3H/He F1 mice resulted in a high incidence of liver tumors (hepatomas). nih.goviarc.fr A clear, linear relationship was observed between the dose of the compound and the multiplicity of hepatomas in these male mice. nih.gov In stark contrast, female mice under the same experimental conditions were found to be resistant to tumor induction by this compound. nih.gov This selective carcinogenicity suggests that differences in metabolic pathways or hormonal environments between genders play a critical role in the toxicological profile of this chemical. nih.govacs.org The metabolic activation of aromatic amines is a prerequisite for their carcinogenicity, and these processes can be influenced by gender-dependent factors. acs.orgmst.dk
Environmental Fate and Degradation Pathways
Biodegradation of Azo Dyes and their Metabolites
Azo dyes, including this compound, are a significant class of synthetic colorants that can be released into the environment through industrial effluents. nih.govwur.nl Their persistence and potential toxicity make their biodegradation a critical area of environmental research. oup.com The primary and most crucial step in the biological degradation of azo dyes is the reductive cleavage of the azo bond (–N=N–). mst.dkwur.nl This reaction breaks the chromophore responsible for the dye's color, resulting in a decolorization of the effluent and the formation of aromatic amines. wur.nlwur.nl
This degradation can occur in both anaerobic (oxygen-free) and, less commonly, aerobic (oxygen-present) environments. mst.dk A wide variety of microorganisms, including numerous bacterial species, are capable of decolorizing azo dyes. oup.comnih.gov The process is often enzymatic, carried out by enzymes known as azoreductases. nih.gov While chemical reduction by substances like sulfide (B99878) can occur, biological activity is considered the main driver of azo dye reduction in typical anaerobic treatment systems. wur.nl The efficiency and rate of this biodegradation can be influenced by the chemical structure of the specific azo dye. wur.nl
Microbial Reduction of Azo Linkage
The microbial reduction of the azo linkage is the initial and rate-limiting step in the breakdown of azo dyes under anaerobic conditions. mst.dkwur.nl This process is facilitated by a range of anaerobic and facultative anaerobic bacteria found in environments such as wastewater treatment sludge and sediments. wur.nlwur.nl The reaction involves the enzymatic transfer of electrons to the azo bond, leading to its cleavage. wur.nl
The enzymes responsible, azoreductases, are often non-specific, allowing them to act on a variety of azo dye structures. wur.nlnih.gov These enzymes can be flavin-dependent or flavin-free. nih.gov The reduction process transforms the parent azo compound into two or more aromatic amines, which are typically colorless but may present their own toxicological concerns. wur.nlnih.gov This biological reduction is generally a more rapid and significant process than purely chemical reduction under the conditions found in most anaerobic bioreactors. wur.nl
Role of Intestinal Microbiota in Metabolism
The human gastrointestinal tract harbors a vast and diverse population of microbes that play a significant role in the metabolism of xenobiotics, including azo dyes. nih.govresearchgate.net When azo dyes are ingested, for example through contaminated food, they come into contact with the intestinal microbiota, which can metabolize them. nih.govresearchgate.net Both water-soluble and insoluble azo dyes can be reduced by these bacteria. researchgate.net
Intestinal bacteria, such as species from the Bacteroides and Clostridia classes, possess azoreductase enzymes that are highly efficient at cleaving the azo bond. nih.govnih.gov This metabolic action transforms the parent azo dye into its constituent aromatic amines. nih.govresearchgate.net This biotransformation is of significant toxicological importance because the metabolites produced by the gut microbiota can be more hazardous than the original dye. nih.govnih.gov An azo dye that is not classified as a carcinogen can be converted into known carcinogenic aromatic amines within the gut, potentially increasing the risk of diseases like colorectal cancer. researchgate.net
Formation of Aromatic Amines and their Environmental Implications
The biodegradation of azo dyes, whether in an industrial treatment system or the gut, leads directly to the formation of aromatic amines. nih.govimrpress.com The reductive cleavage of this compound, for example, can yield aniline (B41778) and 1,4-phenylenediamine. waters.com The release of these aromatic amine byproducts into the environment is a major concern. imrpress.com
Aromatic amines as a class of chemicals include many compounds known to be toxic, mutagenic, and/or carcinogenic. mst.dkimrpress.com Their release into water and soil from the degradation of azo dyes constitutes a significant source of environmental pollution. imrpress.com These compounds can persist in the environment and pose a risk to both aquatic ecosystems and human health. roadmaptozero.com Some aromatic amines are classified as toxic or very toxic to aquatic organisms and can cause long-term adverse effects in aquatic environments. roadmaptozero.com Therefore, while the microbial reduction of azo dyes leads to decolorization, which is aesthetically desirable, it simultaneously generates potentially more hazardous and mobile pollutants, necessitating further treatment steps to degrade these aromatic amines. mst.dknih.gov
Occupational and Health Exposure Research
Occupational exposure to this compound, a chemical primarily used in the production of dyes and pigments, can occur via inhalation and skin contact in workplaces where it is manufactured or used. nih.gov The compound is recognized as a potential carcinogen and a skin sensitizer (B1316253), necessitating careful management of workplace exposure. europa.euontosight.ai
This compound is a known skin sensitizer that can elicit allergic reactions upon contact. europa.euchemos.de Exposure can lead to allergic contact dermatitis, a condition characterized by symptoms such as redness, swelling, itching, and the formation of fluid-filled blisters. vanderbend.nl The reaction may take several days to appear after exposure. vanderbend.nl
The European Union has classified this compound as a substance that may cause an allergic skin reaction (Skin Sens. 1). europa.eu This sensitization potential is a key consideration in occupational health. Research has shown that sensitization to substances including p-aminoazobenzene was significantly more common among patients being tested for allergic contact dermatitis of the scalp. nih.gov Furthermore, this compound has been identified as a suspected allergen in cases of Pigmented Contact Dermatitis (PCD), a specific type of dermatitis resulting from repeated exposure to low-intensity allergens. skinallergyjournal.com In one study, this compound was the suspected contact allergen in two patients with PCD. skinallergyjournal.com Chronic exposure to azo dyes, in general, is presumed to be associated with allergic skin effects. stopcarcinogensatwork.eu
Patch testing is a common diagnostic tool to confirm contact allergies to this substance. vanderbend.nlchemotechnique.se A positive patch test indicates that an individual has a contact allergy to this compound. vanderbend.nl
Table 1: Hazard Classification for this compound Related to Skin Sensitization
| Classification System | Hazard Statement | Code | Category | Source |
| GHS / CLP | May cause an allergic skin reaction | H317 | Skin Sens. 1 | europa.euindustrialchemicals.gov.au |
| Approved Criteria (HSIS) | May cause sensitisation by skin contact | R43 | Xi | industrialchemicals.gov.au |
Given the health risks, including its carcinogenicity and potential for skin sensitization, monitoring and risk assessment in environments where this compound is present are crucial for worker safety. stopcarcinogensatwork.eunih.gov Regulatory bodies and safety guidelines emphasize that exposure to carcinogens should be eliminated or minimized as far as is reasonably practicable. industrialchemicals.gov.au
Risk assessment in the workplace involves identifying hazards, evaluating the extent of exposure, and implementing control measures. eurasianjournals.com For this compound, this includes measures to control exposure through both inhalation and dermal contact. nih.gov The hierarchy of controls includes substitution with safer alternatives, using closed systems, and implementing engineering controls like local exhaust ventilation. stopcarcinogensatwork.euindustrialchemicals.gov.au Personal protective equipment (PPE), such as appropriate gloves, protective clothing, and respiratory protection, is also recommended where exposure cannot be otherwise eliminated. cpachem.comsigmaaldrich.comcdhfinechemical.com
To quantify worker exposure, specific analytical methods have been developed. One such method allows for the simultaneous determination of this compound (AAB) and o-aminoazotoluene (B45844) (AAT) in workplace air. nih.govjst.go.jp This method is suitable for risk assessment and involves personal air sampling followed by laboratory analysis. nih.gov The method uses an air sampling cassette with sulfuric acid-treated glass fiber filters to collect the airborne compounds. nih.govjst.go.jp The collected substances are then extracted with methanol (B129727) and analyzed using a high-performance liquid chromatograph (HPLC) with a photo-diode array detector. nih.govjst.go.jp This monitoring method is sensitive enough to measure personal exposure over a 4-hour period for AAB concentrations ranging from 21 to 2,000 μg/m³. nih.govjst.go.jp
Table 2: Performance Characteristics of an HPLC-Based Method for Workplace Air Monitoring of this compound (AAB)
| Parameter | Finding | Source |
| Sampler | Air sampling cassette with two sulfuric acid-treated glass fiber filters | nih.govjst.go.jp |
| Extraction Solvent | Methanol | nih.govjst.go.jp |
| Analytical Technique | High-Performance Liquid Chromatograph with Photo-Diode Array Detector | nih.govjst.go.jp |
| Overall Recovery | 77-98% | nih.govjst.go.jp |
| Storage Stability | Recovery exceeded 96% after 5 days of storage in a refrigerator | nih.govjst.go.jp |
| Overall Limit of Quantitation | 5.00 μ g/sample | nih.govjst.go.jp |
| Reproducibility (RSD) | 0.6-1.8% | nih.govjst.go.jp |
| Monitoring Range | Enables 4-hour personal exposure monitoring at concentrations of 21 to 2,000 µg/m³ | nih.govjst.go.jp |
Regular exposure assessments are recommended to verify the effectiveness of protective measures and to ensure that workplace concentrations are kept as low as possible. stopcarcinogensatwork.eu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
